![molecular formula C13H16O2S2 B3114455 Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester CAS No. 201611-84-9](/img/structure/B3114455.png)
Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester
概要
説明
Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester is a chemical compound with the molecular formula C12H14O2S2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its role as a reversible addition-fragmentation chain transfer (RAFT) agent in controlled radical polymerization processes .
作用機序
Target of Action
It is known that this compound is a reversible addition-fragmentation chain transfer (raft) agent . RAFT agents are used in controlled radical polymerization, which is a type of chain growth polymerization where a polymer grows by successive addition of monomers. These agents play a crucial role in regulating the polymerization process.
Mode of Action
Ethyl 2-methyl-2-((phenylcarbonothioyl)thio)propanoate, as a RAFT agent, operates through a mechanism known as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . This process allows for the controlled radical polymerization of monomers, leading to polymers with defined composition and architecture. The compound is particularly well-suited for the polymerization of methacrylates and methacrylamides .
Biochemical Pathways
As a raft agent, it is involved in the polymerization process of methacrylates and methacrylamides . This process can influence various biochemical pathways depending on the specific monomers being polymerized.
Result of Action
The molecular and cellular effects of Ethyl 2-methyl-2-((phenylcarbonothioyl)thio)propanoate’s action primarily involve the controlled polymerization of monomers into polymers . This results in polymers with defined composition and architecture, which can be used in a variety of applications, including the creation of advanced biomaterials with enhanced properties.
Action Environment
The action, efficacy, and stability of Ethyl 2-methyl-2-((phenylcarbonothioyl)thio)propanoate can be influenced by various environmental factors. For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability . Furthermore, the polymerization process can be influenced by factors such as temperature, solvent, and the presence of other substances.
準備方法
The synthesis of Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester typically involves the reaction of 2-methylpropanoic acid with phenylthioxomethylthio compounds under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester is widely used in scientific research due to its versatility:
Biology: The compound is used in the synthesis of bioactive molecules and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester can be compared with other RAFT agents such as:
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate
- 2-Cyano-2-propyl benzodithioate
These compounds share similar functionalities but differ in their specific substituents and molecular structures, which can influence their reactivity and suitability for different polymerization processes .
特性
IUPAC Name |
ethyl 2-(benzenecarbonothioylsulfanyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2S2/c1-4-15-12(14)13(2,3)17-11(16)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFLMFRGXQRZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC(=S)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432571 | |
| Record name | Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201611-84-9 | |
| Record name | Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201611-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
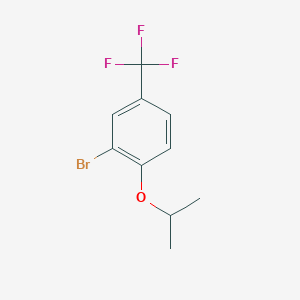
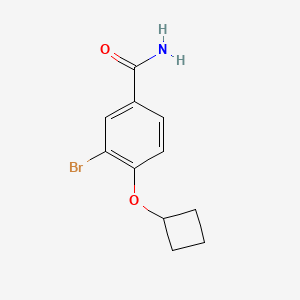


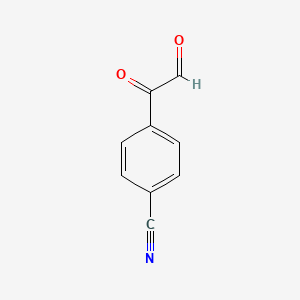
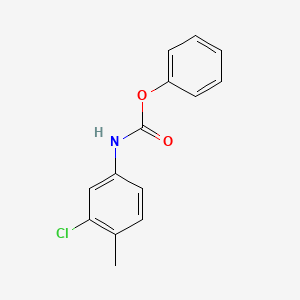


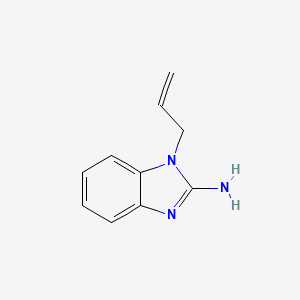
![N-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide](/img/structure/B3114436.png)
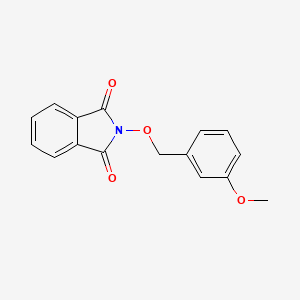
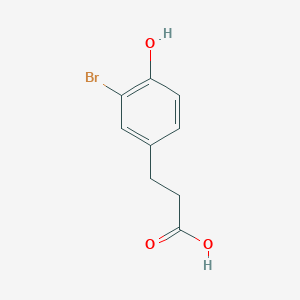
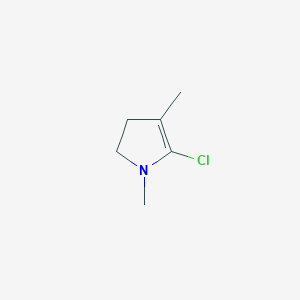
![5-[3-(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B3114461.png)
